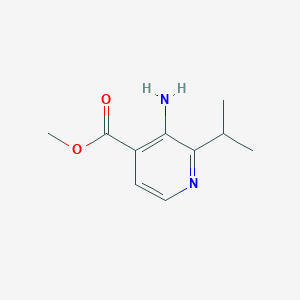
Methyl 3-amino-2-isopropylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2-isopropylisonicotinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of isonicotinic acid and features an amino group and an isopropyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-isopropylisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method is the esterification of 3-amino-2-isopropylisonicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-2-isopropylisonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 3-amino-2-isopropylisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-2-isopropylisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used in topical formulations for its vasodilatory effects.
Isoniazid: A derivative of isonicotinic acid, widely used as an antibiotic for tuberculosis treatment.
Uniqueness
Methyl 3-amino-2-isopropylisonicotinate is unique due to the presence of both an amino group and an isopropyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 3-amino-2-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)9-8(11)7(4-5-12-9)10(13)14-3/h4-6H,11H2,1-3H3 |
Clé InChI |
IOWNSIHZDGGBSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=C1N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
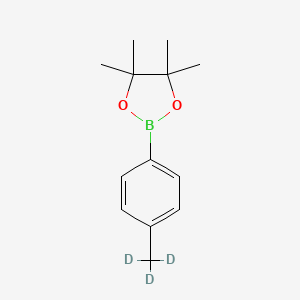
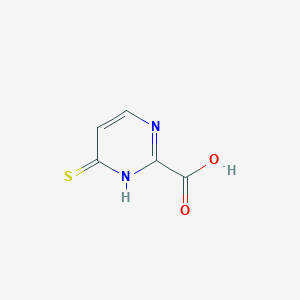
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)


![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)

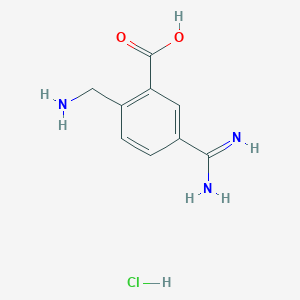
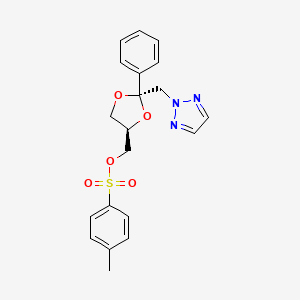
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
